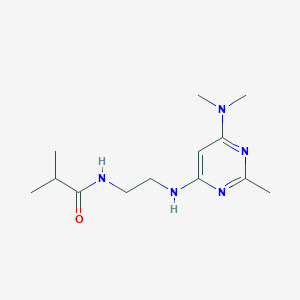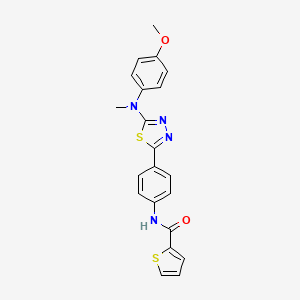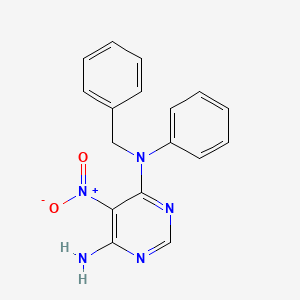
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and dimethylamino groups (which contain nitrogen). It also seems to contain an isobutyramide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, radiation grafting has been used to synthesize compounds involving 2-(dimethylamino)ethyl methacrylate (DMAEMA) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide is part of a broader class of compounds that have been synthesized for various biochemical and pharmaceutical applications. The synthesis of related compounds often involves complex organic reactions, aiming to produce intermediates for further drug development or to understand the chemical properties of the substance. For example, the study by Fleck et al. (2003) describes the development of an efficient process for the preparation of a key intermediate in the synthesis of premafloxacin, highlighting the intricate steps involved in producing compounds with specific functional groups for medical applications (Fleck et al., 2003).
Biological Monitoring and Environmental Impact
Research on similar compounds includes their metabolic pathways and environmental impact. For instance, Hardt et al. (1999) investigated the biological monitoring of exposure to pirimicarb, which shares structural similarities with this compound, by detecting its metabolites in human urine. This study underscores the importance of understanding how these compounds break down in biological systems and their potential effects on human health and the environment (Hardt et al., 1999).
Potential Medical Applications
Compounds with similar chemical structures have been evaluated for their potential medical applications. For instance, studies on pyrimidines and their derivatives have explored their use in diagnostics and treatments for diseases such as Alzheimer's disease. Shoghi-Jadid et al. (2002) used a derivative in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This research highlights the potential of these compounds in developing diagnostic tools and treatments for neurological diseases (Shoghi-Jadid et al., 2002).
Safety and Hazards
Wirkmechanismus
The compound also contains a pyrimidinyl group, which is a key component of many important biological molecules, including the nucleotides that make up DNA and RNA. Pyrimidines can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s mode of action .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would likely depend on factors such as its solubility, its interactions with transport proteins, and its susceptibility to metabolic enzymes .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. These factors could affect the compound’s stability, its interactions with its targets, and its overall efficacy .
Eigenschaften
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-9(2)13(19)15-7-6-14-11-8-12(18(4)5)17-10(3)16-11/h8-9H,6-7H2,1-5H3,(H,15,19)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUHHNIUNRYXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea](/img/structure/B2967740.png)

![3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2967744.png)
![N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2967746.png)
![5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2967748.png)


![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B2967751.png)
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967753.png)
![N-Methyl-N-[(2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2967754.png)

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)
![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)
